molecular formula C8H13N3O2S2 B14226950 Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-90-7

Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-

Cat. No.: B14226950
CAS No.: 828920-90-7
M. Wt: 247.3 g/mol
InChI Key: JKEPLWIZWMOQRV-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with a unique structure that combines a methanesulfonamide group with a thiazole ring and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of methanesulfonamide with a thiazole derivative that contains a pyrrolidine substituent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted thiazole compounds.

Scientific Research Applications

Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- include:

Uniqueness

What sets Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- apart from these similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

828920-90-7

Molecular Formula

C8H13N3O2S2

Molecular Weight

247.3 g/mol

IUPAC Name

N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H13N3O2S2/c1-15(12,13)10-8-9-6-7(14-8)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

JKEPLWIZWMOQRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)N2CCCC2

Origin of Product

United States

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